Erythromycin A OC

描述

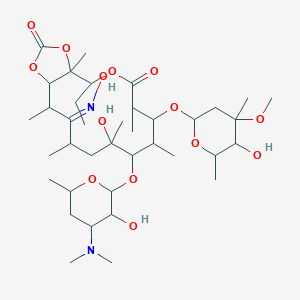

Erythromycin A OC, also known as erythromycin A oxime, is a derivative of erythromycin A, a macrolide antibiotic. Erythromycin A is produced by the bacterium Saccharopolyspora erythraea and is widely used to treat various bacterial infections. The oxime derivative is synthesized to enhance the stability and efficacy of erythromycin A, particularly under acidic conditions.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of erythromycin A oxime involves the reaction of erythromycin A with hydroxylamine hydrochloride in the presence of an acid-binding agent. The reaction typically occurs in an organic solvent such as methanol or isopropanol. The process can be summarized as follows :

- Dissolve erythromycin A in an organic solvent.

- Add hydroxylamine hydrochloride and an acid-binding agent (e.g., triethylamine).

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Crystallize, filter, and wash the product to obtain erythromycin A oxime.

Industrial Production Methods: Industrial production of erythromycin A oxime follows similar steps but is optimized for large-scale synthesis. The use of mild acid catalysts and mildly polar solvents, such as acetic acid and isopropanol, is common to increase the yield and purity of the product .

化学反应分析

Types of Reactions: Erythromycin A oxime undergoes various chemical reactions, including:

Oxidation: Erythromycin A oxime can be oxidized to form different derivatives, which may have enhanced antimicrobial properties.

Reduction: Reduction reactions can convert erythromycin A oxime back to erythromycin A or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products: The major products formed from these reactions include various erythromycin derivatives with potentially improved pharmacological profiles .

科学研究应用

Antimicrobial Applications

Erythromycin is primarily known for its role in treating bacterial infections across several systems:

- Respiratory Infections : It is effective against community-acquired pneumonia and Legionnaires' disease. Erythromycin acts by inhibiting protein synthesis in bacteria, making it a critical option for patients allergic to penicillin .

- Skin Infections : Erythromycin is indicated for treating mild to moderate skin infections caused by Streptococcus pyogenes and Staphylococcus aureus. It can also be combined with topical agents like tretinoin for acne treatment .

- Gastrointestinal Infections : It serves as an alternative treatment for gastrointestinal infections, particularly in patients intolerant to penicillin. Notably, it is used to treat chlamydial infections and neonatal conjunctivitis .

- Preventive Use : Erythromycin can prevent rheumatic fever and pertussis in exposed individuals. Its use in preventing neonatal conjunctivitis has also been documented .

Drug Delivery Innovations

Recent advancements have focused on improving the bioavailability and efficacy of Erythromycin through novel drug delivery systems:

- Nanoparticle Formulations : Various formulations, including nanoparticles, have been developed to enhance the solubility and stability of Erythromycin, addressing its low water solubility and susceptibility to degradation in acidic environments .

- Liposomal Delivery Systems : Liposomes have emerged as promising carriers for Erythromycin, allowing targeted delivery and prolonged circulation time in the bloodstream. Studies indicate that liposomal formulations can significantly increase drug stability and bioavailability .

- Stimuli-Responsive Systems : Innovative approaches involve designing smart drug delivery systems that respond to specific stimuli (e.g., pH, temperature) to release Erythromycin at targeted sites, thereby minimizing side effects and enhancing treatment efficacy .

Non-Antimicrobial Applications

In addition to its antimicrobial properties, Erythromycin has shown potential in non-infectious therapeutic areas:

- Anti-inflammatory Effects : Research indicates that Erythromycin possesses anti-inflammatory properties, making it useful in conditions like chronic obstructive pulmonary disease (COPD) and periodontitis. It has been shown to inhibit neutrophil infiltration and protect against inflammatory damage .

- Motilin Receptor Agonism : Erythromycin acts as a motilin receptor agonist, which can accelerate gastric emptying. This property is beneficial for patients suffering from gastroparesis, although this use remains off-label .

Case Studies and Research Findings

作用机制

Erythromycin A oxime, like erythromycin A, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the transpeptidation step of protein synthesis, preventing the elongation of the peptide chain. The inhibition of protein synthesis ultimately leads to the death of the bacterial cell .

相似化合物的比较

Clarithromycin: A 6-O-methylated derivative of erythromycin A with improved acid stability and a broader spectrum of activity.

Azithromycin: A derivative with a methyl-substituted nitrogen atom, providing enhanced tissue penetration and a longer half-life.

Roxithromycin: A semi-synthetic derivative with improved pharmacokinetic properties

Uniqueness: Erythromycin A oxime is unique due to its enhanced stability under acidic conditions, making it more effective in treating infections in environments where erythromycin A would typically degrade .

生物活性

Erythromycin A OC is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is primarily used to treat various bacterial infections, particularly those caused by gram-positive bacteria and some gram-negative organisms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and recent advancements in drug formulation.

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, specifically the 23S rRNA component, thereby blocking the translocation step during protein synthesis. This action prevents the addition of new amino acids to the growing polypeptide chain, effectively halting bacterial growth and replication .

Key Mechanisms

- Bacteriostatic Activity : Erythromycin inhibits bacterial growth rather than killing bacteria outright, making it bacteriostatic at lower concentrations and bactericidal at higher doses .

- Motilin Receptor Agonism : Besides its antimicrobial properties, Erythromycin also acts as a motilin receptor agonist, enhancing gastrointestinal motility and promoting gastric emptying .

Pharmacokinetics

Erythromycin is characterized by its rapid absorption and distribution throughout body tissues. However, it is unstable in acidic environments, necessitating enteric-coated formulations for oral administration. The drug is primarily metabolized in the liver and excreted in bile, with less than 5% eliminated via urine. Its elimination half-life varies but generally ranges from 2.4 to 3.5 hours .

Clinical Applications

This compound has a broad spectrum of activity against various pathogens, including:

- Gram-positive Bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Some Gram-negative Bacteria : Including Neisseria and Campylobacter species .

It is commonly prescribed for respiratory tract infections, skin infections, and as an alternative for patients allergic to penicillin.

Resistance Patterns

The emergence of antibiotic resistance poses significant challenges in clinical settings. Studies have shown that prolonged use of topical Erythromycin can lead to an increased density of erythromycin-resistant coagulase-negative staphylococci . The predominant resistance mechanism involves the ermC gene, which confers resistance through methylation of the 23S rRNA .

Table 1: Summary of Resistance Mechanisms

| Resistance Mechanism | Organism Type | Gene Involved |

|---|---|---|

| Methylation of rRNA | Coagulase-negative staphylococci | ermC |

| Efflux pumps | Various | mefA |

Recent Research Findings

Recent advancements in drug formulation have focused on enhancing the efficacy and bioavailability of this compound. Notable developments include:

- Liposomal Formulations : These formulations have shown improved antibacterial activity against resistant strains such as Pseudomonas aeruginosa, with enhanced encapsulation efficiency and controlled release properties .

- Nanoparticle Delivery Systems : Research into nanoparticle-based delivery systems aims to overcome solubility issues associated with traditional formulations, thereby improving therapeutic outcomes in chronic infections .

Case Studies

- Topical Application Study : A clinical trial involving 225 subjects demonstrated that topical application of 2% Erythromycin significantly increased the prevalence of erythromycin-resistant staphylococci on treated areas; however, these changes were transient post-treatment .

- Liposomal Erythromycin : Another study highlighted that liposomal formulations significantly enhanced the bactericidal activity against biofilms formed by resistant bacteria, indicating potential for treating chronic infections such as those seen in cystic fibrosis patients .

属性

IUPAC Name |

(12Z)-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-12-hydroxyimino-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66N2O14/c1-14-25-38(10)32(53-35(44)54-38)20(4)27(39-46)18(2)16-36(8,45)31(52-34-28(41)24(40(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-37(9,47-13)30(42)23(7)49-26/h18-26,28-32,34,41-42,45-46H,14-17H2,1-13H3/b39-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCGTLWKKGKPPE-NOACJBATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C2(C(C(/C(=N\O)/C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118740-63-9 | |

| Record name | Erythromycin A oxime 11,12-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118740639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。